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Compound of Interest |

Compound Name: Prochlorperazine Maleate
CAS No.: 84-02-6
Cat. No.: B000178
- 7

Executive Summary

Prochlorperazine Maleate (PCM) is the dimaleate salt of prochlorperazine. Its efficacy as a
dopamine D2 receptor antagonist is intrinsically linked to its solid-state properties, which dictate
solubility, bioavailability, and stability. While the drug has been marketed for decades, its
propensity for photolytic degradation and solid-state phase transformations (amorphization)
presents ongoing challenges in formulation. This guide synthesizes the physicochemical
architecture of PCM, establishing protocols for polymorphic screening and structural validation.

Molecular Architecture & Stoichiometry
Chemical Identity

PCM exists chemically as Prochlorperazine Dimaleate. The stoichiometry is critical: two
molecules of maleic acid react with one molecule of prochlorperazine base.

IUPAC Name: 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimaleate

Formula:

Molecular Weight: 606.09 g/mol (Base: ~373.94; Maleic Acid: 116.07 x 2)

Appearance: White to pale yellow crystalline powder.[1]
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Structural Features

The crystal lattice is stabilized by ionic interactions and hydrogen bonding networks:

o Protonation Sites: The maleic acid protons transfer to the basic nitrogen atoms of the
piperazine ring. The tertiary amine at the N4-position of the piperazine ring is the most basic
site (

), followed by the N1-position.

o Phenothiazine Geometry: The tricyclic phenothiazine nucleus adopts a "butterfly"
conformation, with the sulfur and nitrogen atoms at the hinge. This non-planar geometry
prevents tight

stacking, influencing the unit cell packing volume.

e Anionic Packing: The maleate anions often form intermolecular hydrogen bonds with the
protonated amines, creating a rigid lattice that contributes to the high melting point (~200°C).

Solid-State Characterization Profile
Thermal Analysis (DSCITGA)

Differential Scanning Calorimetry (DSC) is the primary tool for purity and form identification.
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Parameter

Characteristic Value

Interpretation

Melting Point (

)

198°C - 205°C

Sharp endotherm indicates
high crystallinity. Broadening
suggests impurities or

amorphous content.

Enthalpy of Fusion (

~-186 mJ (integral)

High lattice energy consistent

with stable salt formation.

)
Immediate degradation often
Decomposition > 205°C follows melting (oxidative
thermolysis).
Anhydrous form shows
. _ minimal mass loss <150°C.
TGA Profile < 0.5% weight loss

Solvates would show stepped

weight loss.

X-Ray Diffraction (XRD)

Powder X-Ray Diffraction (PXRD) serves as the "fingerprint” for batch release. While specific

unit cell parameters (a, b, ¢) depend on the exact crystallization solvent, the commercial API is

typically a stable crystalline anhydrate.

o Diagnostic Features: Sharp, high-intensity Bragg reflections indicate long-range order.

o Amorphous Halo: In solid dispersions (e.g., with polymers like PVP or alginates), the sharp

peaks disappear, replaced by a broad "halo," indicating a disordered high-energy state used

to enhance solubility.

Spectroscopic Signatures (FTIR)

Fourier Transform Infrared Spectroscopy validates the salt formation.
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Wavenumber (

Functional Group Structural Insight
)
Carboxylate group of the
C=0 Stretching 1622 (approx) maleate anion (shifted from
free acid).

Protonated quaternary

N-H Stretching ~3498 ) )
ammonium salt formation.
) Methyl/Methylene groups on
C-H Stretching 2970, 2850 i ] ]
the piperazine/propyl chain.
) . Aryl chloride on the
C-ClI Stretching ~750 region

phenothiazine ring.

Polymorphism & Stability Landscape[2]
Polymorphic Risks

While PCM is relatively stable, it can exhibit pseudopolymorphism (solvates) if crystallized from
alcohols or chlorinated solvents.

e Form | (Stable): The commercial anhydrous dimaleate. High melting point (>198°C).

e Amorphous Form: Generated via melt-quenching or spray drying. Higher solubility but
thermodynamically unstable; tends to revert to the crystalline form upon storage
(recrystallization).

Degradation Pathways

PCM is highly sensitive to light and oxidation. The phenothiazine ring is electron-rich and easily

oxidized.

o Photolysis: Exposure to UV light causes dechlorination and formation of free radicals,

leading to a pink/red discoloration.

o Oxidation: Formation of Prochlorperazine Sulfoxide (inactive metabolite).
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Figure 1: Primary degradation pathway of Prochlorperazine Maleate leading to sulfoxide
formation and discoloration.

Experimental Protocols
Polymorph Screening Workflow

To ensure the isolation of the thermodynamically stable form, the following screening protocol is
recommended.
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Figure 2: Systematic workflow for screening and identifying crystalline forms of
Prochlorperazine Maleate.

Recrystallization Protocol (Purification)

» Dissolution: Dissolve crude PCM in minimal boiling methanol.
« Filtration: Hot filter to remove insoluble particulates.

o Crystallization: Add diethyl ether (anti-solvent) dropwise until turbidity persists.
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Cooling: Allow to stand at 4°C for 24 hours.

Isolation: Filter crystals, wash with cold ether, and dry under vacuum at 40°C.

Validation: Confirm melting point is 198—-203°C.

Implications for Drug Development

Solubility: As a Class II/IV drug (depending on pH), the salt form improves solubility, but the
"common ion effect” in high-maleate environments must be monitored.

Manufacturing: The high melting point allows for hot-melt extrusion (HME) processes,
provided the temperature stays below the decomposition threshold (~205°C).

Packaging: Due to light sensitivity, all analytical work and final packaging must use amber
glassware or opaque blisters to prevent the "pinking"” of the tablet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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